Product packaging for 1-(oxolan-3-yl)-1H-pyrazol-4-ol(Cat. No.:CAS No. 1603499-84-8)

1-(oxolan-3-yl)-1H-pyrazol-4-ol

Cat. No.: B1491515
CAS No.: 1603499-84-8
M. Wt: 154.17 g/mol
InChI Key: BHJBYFQVGOZJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Privileged Pyrazole (B372694) Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netglobalresearchonline.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. researchgate.netnih.govmdpi.comnih.gov The versatility of the pyrazole ring allows for the development of compounds with a broad spectrum of pharmacological activities. nih.govmdpi.comnih.govglobalresearchonline.net

The significance of the pyrazole moiety is underscored by its incorporation into various successful drugs, including:

Celecoxib: A potent anti-inflammatory drug. nih.govmdpi.com

Rimonabant: An anti-obesity agent. nih.govmdpi.com

Sildenafil: Used for treating erectile dysfunction. researchgate.net

Apixaban: An anticoagulant. researchgate.net

The wide-ranging biological effects of pyrazole derivatives have made them a focal point of extensive research, with studies exploring their potential as anticancer, antimicrobial, antidepressant, and anticonvulsant agents. researchgate.netglobalresearchonline.netresearchgate.netresearchgate.net The ability of the pyrazole ring to interact with various biological targets, such as enzymes and receptors, cements its status as a cornerstone in the design of novel therapeutic molecules. researchgate.net

The Emerging Oxolane Scaffold

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered saturated ether. nih.govwikipedia.org While historically used primarily as a versatile industrial solvent, the oxolane scaffold has been gaining increasing attention in medicinal chemistry. nih.govnih.gov Its appeal lies in its favorable physicochemical properties, which can be strategically employed to enhance the drug-like characteristics of a molecule. nih.govnih.gov

Key attributes of the oxolane scaffold that are advantageous in drug design include:

Improved Solubility: The polar nature of the ether oxygen can enhance the aqueous solubility of a compound, a crucial factor for bioavailability. nih.gov

Metabolic Stability: Incorporation of the oxolane ring can block metabolically susceptible sites in a molecule, leading to improved metabolic stability. nih.gov

Three-Dimensionality: The non-planar, three-dimensional structure of the oxolane ring can lead to better target engagement and specificity compared to flat aromatic rings. nih.govrsc.orgresearchgate.net

Bioisosterism: The oxolane motif can act as a bioisostere for other chemical groups, such as carbonyls or gem-dimethyl groups, allowing for the fine-tuning of a compound's properties while maintaining its biological activity. nih.govnih.gov

The incorporation of oxolane and related cyclic ethers into drug candidates is a modern strategy to optimize pharmacokinetic and pharmacodynamic profiles. nih.govnih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B1491515 1-(oxolan-3-yl)-1H-pyrazol-4-ol CAS No. 1603499-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxolan-3-yl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-7-3-8-9(4-7)6-1-2-11-5-6/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJBYFQVGOZJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Rationale for a Hybrid Structure

The synthesis and investigation of novel derivatives like 1-(oxolan-3-yl)-1H-pyrazol-4-ol are driven by a clear scientific rationale: the potential for synergistic or additive benefits from the combined pyrazole (B372694) and oxolane moieties. researchgate.netresearchgate.net The goal of such molecular hybridization is to create new chemical entities with enhanced properties that are superior to those of the individual components. researchgate.net

The strategic placement of the oxolane ring on the pyrazole core in this compound is intended to:

Modulate Biological Activity: The substitution on the pyrazole nitrogen can significantly influence the compound's interaction with biological targets. researchgate.net

Explore New Chemical Space: Combining these two scaffolds opens up new avenues for structural diversity and the discovery of compounds with novel biological activities. rsc.orgresearchgate.net

The Current Research Landscape

Retrosynthetic Analysis and Key Precursors for this compound

A retrosynthetic analysis of this compound suggests that the pyrazole ring can be constructed through a classical cyclocondensation reaction. This approach disconnects the pyrazole to two key precursors: an oxolane-substituted hydrazine and a three-carbon (C3) synthon.

The primary precursor providing the N-substituent is 3-hydrazinooxolane . The synthesis of this hydrazine can be envisioned from 3-aminooxolane (also known as 3-aminotetrahydrofuran) researchgate.net, which in turn can be prepared from 3-hydroxytetrahydrofuran wikipedia.org. Various methods exist for the synthesis of 3-hydroxytetrahydrofuran, including the hydroboration of dihydrofurans or the cyclization of 1,2,4-butanetriol wikipedia.org. The conversion of 3-aminooxolane to 3-hydrazinooxolane, while not explicitly detailed in readily available literature for this specific compound, can be proposed via standard methods such as diazotization followed by reduction.

The C3 synthon required for the formation of the pyrazol-4-ol ring is a derivative of a 1,3-dicarbonyl compound. A highly versatile precursor for this purpose is diethyl 2-(ethoxymethylene)malonate or a similar reactive malonate derivative nih.govorgsyn.org. These compounds provide the necessary carbon backbone for the pyrazole ring, with the ethoxymethylene group acting as a reactive site for the initial condensation with the hydrazine.

The following table summarizes the key precursors identified through this retrosynthetic analysis.

Precursor NameChemical StructureRole in Synthesis
3-HydrazinooxolaneC4H10N2OSource of the N-substituted oxolane ring
3-AminooxolaneC4H9NOIntermediate for the synthesis of 3-hydrazinooxolane researchgate.netsigmaaldrich.com
3-HydroxytetrahydrofuranC4H8O2Starting material for 3-aminooxolane synthesis wikipedia.orgchemicalbook.com
Diethyl 2-(ethoxymethylene)malonateC9H14O5Three-carbon synthon for pyrazole ring formation orgsyn.orgumich.eduarkat-usa.orgumich.edu

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, several synthetic strategies can be employed to prepare this compound. These routes primarily involve multi-step sequences culminating in the formation of the pyrazole ring.

Multi-Step Synthesis Strategies

A plausible multi-step synthesis of this compound would commence with a commercially available starting material like 3-hydroxytetrahydrofuran. The synthesis would proceed through the following key transformations:

Conversion of 3-hydroxytetrahydrofuran to 3-aminotetrahydrofuran: This can be achieved through various methods, including a Mitsunobu reaction with a nitrogen nucleophile or by conversion to a leaving group (e.g., tosylate or mesylate) followed by substitution with ammonia or a protected amine equivalent.

Formation of 3-hydrazinooxolane: The resulting 3-aminotetrahydrofuran can be converted to the corresponding hydrazine. A standard laboratory method involves the diazotization of the amine with sodium nitrite in an acidic medium to form a diazonium salt, which is then reduced, for example, with tin(II) chloride, to yield the hydrazine.

Cyclocondensation to form the pyrazol-4-ol ring: The final step is the reaction of 3-hydrazinooxolane with a suitable C3 synthon.

Cyclocondensation and Cycloaddition Reactions

The formation of the pyrazole ring is typically achieved through a cyclocondensation reaction. The Knorr pyrazole synthesis and its variations are the most common methods for constructing the pyrazole core nih.gov. In the context of synthesizing this compound, the reaction would involve the condensation of 3-hydrazinooxolane with a malonate derivative.

Specifically, the reaction of 3-hydrazinooxolane with diethyl 2-(ethoxymethylene)malonate would proceed via an initial Michael-type addition of the hydrazine to the activated double bond of the malonate, followed by an intramolecular cyclization with the elimination of ethanol to form the pyrazole ring. Subsequent hydrolysis of the ester group at the 4-position and decarboxylation would lead to the desired this compound.

Catalyst Systems and Reaction Conditions for Key Steps

The cyclocondensation reaction to form the pyrazole ring is often carried out in a suitable solvent such as ethanol or acetic acid and may be catalyzed by either acid or base. The choice of catalyst can influence the regioselectivity of the reaction, although for a symmetrical C3 synthon like diethyl malonate, this is not a concern. The reaction is typically heated to facilitate the cyclization and elimination steps.

For the potential Suzuki-Miyaura coupling reactions in derivatization, palladium catalysts such as Pd(PPh₃)₄ are commonly used in the presence of a base like sodium carbonate or potassium phosphate researchgate.netmdpi.com.

The following table outlines plausible reaction conditions for the key synthetic steps.

Reaction StepReagents and CatalystsSolventTemperature
3-Aminooxolane Synthesis3-Hydroxytetrahydrofuran, DPPA, PPh₃THFRoom Temperature
3-Hydrazinooxolane Synthesis3-Aminooxolane, NaNO₂, HCl, then SnCl₂Water/Ethanol0 °C to Room Temperature
Pyrazole Ring Formation3-Hydrazinooxolane, Diethyl 2-(ethoxymethylene)malonateEthanolReflux

Purification and Isolation Techniques for this compound

After the synthesis, the crude product would require purification to isolate this compound in high purity. Standard laboratory techniques for purification would be employed. These include:

Extraction: To separate the product from water-soluble byproducts and unreacted starting materials.

Crystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial and would be determined experimentally.

Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities based on their different polarities. The eluent system would be optimized to achieve good separation.

Derivatization Strategies and Analogue Synthesis Based on the this compound Core

The this compound core offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogues. Key derivatization strategies include modifications at the 4-position of the pyrazole ring and substitutions on the pyrazole nitrogen.

The hydroxyl group at the 4-position can be a handle for various transformations:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base can yield a range of 4-alkoxy or 4-aryloxy pyrazole derivatives.

Halogenation: The 4-hydroxy group can be converted to a halogen (e.g., chloro, bromo) using standard halogenating agents. These halogenated pyrazoles are versatile intermediates for further functionalization. beilstein-archives.org

Suzuki-Miyaura Coupling: The 4-halo derivatives can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce aryl or heteroaryl substituents at the 4-position. mdpi.comnih.govrsc.org

The pyrazole ring itself can also be a site for further reactions, although the existing N-substituent and the 4-hydroxyl group will influence the reactivity and regioselectivity of these transformations.

The following table provides examples of potential analogues that could be synthesized from the this compound core.

Analogue NameModification from Core StructurePotential Synthetic Method
4-Methoxy-1-(oxolan-3-yl)-1H-pyrazoleEtherification of the 4-hydroxyl groupReaction with methyl iodide and a base
4-Bromo-1-(oxolan-3-yl)-1H-pyrazoleHalogenation of the 4-positionTreatment with a brominating agent like PBr₃
4-Phenyl-1-(oxolan-3-yl)-1H-pyrazoleArylation of the 4-positionSuzuki-Miyaura coupling of the 4-bromo derivative with phenylboronic acid
1-(Oxolan-3-yl)-4-(pyridin-4-yl)-1H-pyrazoleHeteroarylation of the 4-positionSuzuki-Miyaura coupling of the 4-bromo derivative with pyridine-4-boronic acid

Functionalization at the Pyrazole Nitrogen and Carbon Positions

The pyrazole ring in this compound possesses distinct sites for electrophilic and nucleophilic attack, as well as for metal-catalyzed cross-coupling reactions. The presence of the hydroxyl group at the C4 position and the oxolane at the N1 position influences the reactivity of the other positions on the pyrazole ring.

The N2 nitrogen of the pyrazole ring is a primary site for alkylation and arylation reactions. nih.gov Given that the N1 position is already substituted with the oxolane ring, functionalization at N2 would result in the formation of a pyrazolium salt. Such reactions typically proceed by treatment with an alkyl or aryl halide.

The carbon atoms of the pyrazole ring (C3 and C5) can also be functionalized. Lithiation followed by quenching with an electrophile is a common method for introducing substituents onto the pyrazole ring. rsc.org For instance, deprotonation at C5 with a strong base like n-butyllithium would generate a nucleophilic species that can react with a variety of electrophiles.

The hydroxyl group at the C4 position can be readily converted into other functional groups. For example, it can be transformed into a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions, or converted to an ether or ester.

Below is a table summarizing potential functionalization reactions at the pyrazole ring of this compound.

PositionReagent(s)Product Type
N2Alkyl Halide (e.g., CH₃I)Pyrazolium Salt
C51. n-BuLi 2. Electrophile (e.g., Br₂)5-Substituted pyrazole
C4-OHTriflic Anhydride4-Triflyloxypyrazole
C4-OHAcyl Chloride4-Acyloxypyrazole

Modifications of the Oxolane Ring

The oxolane (tetrahydrofuran) ring offers another avenue for structural diversification. While the saturated nature of the ring makes it generally less reactive than the aromatic pyrazole, specific transformations are possible.

One potential modification involves the oxidation of the oxolane ring to introduce a carbonyl group, forming a lactone. This would require specific oxidizing agents that can selectively oxidize a C-O bond in the presence of the pyrazole ring.

Another approach is ring-opening of the oxolane. Under acidic conditions, the ether linkage can be cleaved, leading to a linear chain with a terminal hydroxyl group. chemthes.com This transformation would fundamentally alter the scaffold and could be a starting point for further derivatization.

The following table outlines possible modifications to the oxolane ring.

Reaction TypeReagent(s)Resulting Structure
OxidationStrong Oxidizing AgentLactone formation
Ring OpeningStrong Acid (e.g., HBr)Linear alkyl chain with terminal alcohol and bromide

Stereoselective Synthesis of Chiral Analogues of this compound

The oxolane ring in this compound contains a stereocenter at the C3 position. Consequently, the compound exists as a racemic mixture of two enantiomers. The synthesis of enantiomerically pure analogues is often crucial for pharmacological applications, as different enantiomers can exhibit distinct biological activities.

One strategy for achieving stereoselectivity is to start with a chiral building block. For instance, the synthesis could commence with an enantiomerically pure 3-substituted oxolane derivative, such as (R)- or (S)-3-aminooxolane or (R)- or (S)-3-hydroxyoxolane. The pyrazole ring can then be constructed onto this chiral scaffold.

For example, the reaction of an enantiopure (tetrahydrofuran-3-yl)hydrazine with a suitable three-carbon precursor to the pyrazol-4-one would lead to the desired chiral analogue. evitachem.com Another approach involves the kinetic resolution of the racemic mixture of this compound or a precursor, using a chiral catalyst or enzyme to selectively react with one enantiomer, allowing the other to be isolated.

The table below summarizes approaches for the stereoselective synthesis of chiral analogues.

MethodDescriptionStarting Material Example
Chiral Pool SynthesisUtilizes an enantiomerically pure starting material containing the oxolane ring.(R)-3-aminooxolane
Asymmetric CatalysisEmploys a chiral catalyst to induce stereoselectivity in a key bond-forming step.Not directly applicable to the final structure, but to precursors.
Kinetic ResolutionSelectively transforms one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.Racemic this compound

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., 1D/2D NMR, HRMS, FT-IR, UV-Vis, ESR)

A combination of spectroscopic methods is essential to confirm the covalent structure, verify the molecular formula, and probe the electronic environment of this compound.

1D/2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule. The expected ¹H and ¹³C NMR chemical shifts can be predicted based on established data for N-substituted pyrazoles and tetrahydrofuran (THF) derivatives. acs.orgnih.govnih.govresearchgate.netresearchgate.net

¹H NMR: The spectrum would feature distinct signals for the pyrazole and oxolane ring protons. The pyrazole protons (H-3 and H-5) are expected to appear as singlets in the aromatic region (typically δ 7.0-8.0 ppm). The oxolane (THF) ring protons would present more complex multiplets in the aliphatic region (δ 1.8-4.5 ppm), with the proton at the C-3 position (methine, attached to the pyrazole nitrogen) being a key diagnostic signal. The phenolic hydroxyl proton (4-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The pyrazole ring carbons would show characteristic shifts, with C-4 (bearing the hydroxyl group) being significantly shielded compared to C-3 and C-5. researchgate.net The oxolane carbons are expected in the aliphatic region, typically with C-2 and C-5 (adjacent to the oxygen) appearing at lower field (δ ~67-70 ppm) than C-3 and C-4. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguous assignment. HSQC would correlate each proton to its directly attached carbon. HMBC would reveal long-range (2-3 bond) correlations, for instance, between the oxolane C-3 proton and the pyrazole N-1 and C-5 atoms, definitively confirming the point of attachment between the two rings. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Pyrazole H-3~7.5 - 7.8~125 - 135C-4, C-5
Pyrazole C-3-~125 - 135-
Pyrazole C-4-~145 - 155 (enol form)-
Pyrazole OHVariable (broad s)--
Pyrazole H-5~7.3 - 7.6~115 - 125C-3, C-4, Oxolane C-3'
Pyrazole C-5-~115 - 125-
Oxolane H-3'~4.5 - 5.0 (m)~50 - 60Pyrazole C-5, Oxolane C-2', C-4'
Oxolane C-3'-~50 - 60-
Oxolane H-2'/H-5'~3.7 - 4.2 (m)~65 - 70Oxolane C-3', C-4'
Oxolane C-2'/C-5'-~65 - 70-
Oxolane H-4'~2.0 - 2.5 (m)~30 - 40Oxolane C-2', C-3', C-5'
Oxolane C-4'-~30 - 40-

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition. For this compound (C₇H₁₀N₂O₂), HRMS analysis (e.g., via ESI-TOF) would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), which should match the calculated value (155.0815) within a few parts per million (ppm), thereby validating the molecular formula. acs.orgnih.govresearchgate.netnih.govresearchgate.netceon.rs

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. mdpi.com For this compound, the spectrum would be characterized by several key absorption bands. mdpi.comresearchgate.netresearchgate.net

Characteristic FT-IR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H stretchPhenolic -OH3200 - 3600Broad, strong (due to H-bonding)
C-H stretchAromatic (pyrazole)3050 - 3150Medium
C-H stretchAliphatic (oxolane)2850 - 2960Medium to strong
C=N / C=C stretchPyrazole ring1450 - 1600Medium to strong
C-O-C stretchEther (oxolane)1050 - 1150Strong, characteristic
C-O stretchPhenolic C-OH1200 - 1260Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. Pyrazole and its derivatives typically exhibit absorption maxima (λmax) in the ultraviolet region, corresponding to π → π* transitions of the aromatic ring. researchgate.netresearchgate.netrsc.orgscience-softcon.de For this compound, one would expect absorption bands in the range of 210-280 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and the tautomeric form present in the solution.

Electron Spin Resonance (ESR) Spectroscopy

ESR (also known as Electron Paramagnetic Resonance, EPR) is a technique specific for detecting species with unpaired electrons, such as free radicals. As this compound is a stable, closed-shell molecule, it is ESR-silent. This technique would only become relevant if the compound were subjected to conditions that generate a radical species, for example, through oxidation or photolysis, allowing for the study of the resulting radical intermediates.

Crystallographic Studies and Solid-State Structure of this compound and its Derivatives

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, the structures of numerous pyrazole derivatives offer a clear picture of the expected solid-state behavior. mdpi.commdpi.com

The defining feature of pyrazole crystal structures is extensive hydrogen bonding. nih.govnih.goviucr.org The pyrazole ring contains both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles, or in this case, the 4-OH group) and a hydrogen bond acceptor (the sp²-hybridized N-2 atom). This allows for the formation of robust supramolecular assemblies. semanticscholar.org

Common hydrogen-bonding motifs observed in pyrazoles include:

Catemers (Chains): Molecules link head-to-tail to form infinite one-dimensional chains. This is seen in the parent 1H-pyrazole and 4-fluoro-1H-pyrazole. iucr.orgnsf.gov

Dimers, Trimers, and Tetramers: Molecules form discrete cyclic assemblies. For instance, 4-chloro- and 4-bromo-1H-pyrazole form trimeric motifs. nsf.gov

For this compound, the primary hydrogen bond is expected to be an intermolecular O-H···N interaction, where the hydroxyl group of one molecule donates its proton to the N-2 atom of a neighboring molecule. This would likely lead to the formation of catemeric chains or cyclic dimers. The oxolane oxygen atom could also participate as a weaker hydrogen bond acceptor. These interactions dictate the molecular packing and contribute to the compound's melting point and solubility characteristics.

Conformational Analysis and Tautomerism of this compound in Solution

In solution, the molecule is dynamic, exhibiting both conformational flexibility and the potential for tautomerism.

Tautomerism

4-hydroxypyrazoles can theoretically exist in equilibrium with their keto tautomers, the pyrazol-4-ones. However, studies on a variety of 4-hydroxypyrazole derivatives have consistently shown that the aromatic 4-hydroxy (enol) form is overwhelmingly predominant in solution. mdpi.comcapes.gov.brresearchgate.netacs.org This stability is attributed to the energetic favorability of maintaining the aromaticity of the pyrazole ring. The equilibrium can be investigated using NMR and UV-Vis spectroscopy, as the different tautomers would have distinct spectral signatures. For this compound, it is expected to exist almost exclusively as the 4-hydroxy tautomer shown.

Conformational Analysis

Two main sources of conformational flexibility exist in the molecule: the puckering of the oxolane ring and the rotation about the N-1—C-3' single bond.

Oxolane Ring Conformation: The five-membered tetrahydrofuran ring is not planar and undergoes rapid conformational interconversion in solution through a process called pseudorotation. The primary conformations are the "envelope" (Cₛ symmetry) and "twist" or "half-chair" (C₂ symmetry) forms. researchgate.netberkeley.edumodgraph.co.uk NMR studies, particularly the analysis of proton-proton coupling constants (³JHH), can provide insight into the time-averaged conformation of the ring. nih.govosti.gov

Rotation about the N-C Bond: Rotation around the single bond connecting the pyrazole N-1 atom and the oxolane C-3' atom is also possible. This rotation would determine the spatial orientation of the two rings relative to each other. The rotational barrier is generally low, leading to a dynamic equilibrium of conformers in solution. Steric hindrance between the rings is minimal, suggesting that multiple orientations would be populated at room temperature.

Based on a comprehensive review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound “this compound” is not available. Research in the areas outlined—including specific quantum chemical calculations, molecular dynamics simulations, preclinical ADME predictions, structure-based virtual screening, and QSAR studies—has been conducted on the broader class of pyrazole and pyrazolone derivatives. However, the specific findings for "this compound" are not present in the indexed scientific literature.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this specific compound. Generating content for the specified sections would require extrapolating from related but distinct molecules, which would be scientifically inaccurate and violate the explicit instructions of the request.

Based on a comprehensive review of available scientific literature, there is currently no specific published preclinical data for the compound This compound .

While extensive research exists for the broader class of pyrazole derivatives, detailing their potential as inhibitors of various enzymes and modulators of receptors, the specific biological activity and mechanistic profile for this compound has not been characterized in publicly accessible studies.

Therefore, it is not possible to provide the requested detailed article on its preclinical biological activity, including in vitro enzyme inhibition, receptor binding assays, cellular functional characterization, or structure-activity relationship studies, as this information is not available in the current body of scientific research.

General studies on other pyrazole-containing compounds have shown activities such as:

Kinase Inhibition: Various pyrazole derivatives have been investigated as inhibitors of kinases like p38 MAP kinase, casein kinase 1δ/ε (CK1δ/ε), and cyclin-dependent kinases (CDKs) nih.govnih.govmdpi.com.

Receptor Antagonism: Certain pyrazole analogs have been identified as antagonists for receptors like the P2X(7) receptor researchgate.net.

Cellular Effects: Some compounds within the pyrazole class have been shown to induce cell cycle arrest and apoptosis in cancer cell lines rsc.org.

However, these findings are specific to the derivatives studied in those reports and cannot be extrapolated to this compound without direct experimental evidence. Further research and publication are needed to elucidate the specific pharmacological profile of this particular compound.

Pre Clinical Biological Activity and Mechanistic Studies of 1 Oxolan 3 Yl 1h Pyrazol 4 Ol

Structure-Activity Relationship (SAR) Studies of 1-(oxolan-3-yl)-1H-pyrazol-4-ol Derivatives

Impact of Substituent Modifications on Biological Activity

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in publicly available literature, general principles for pyrazole-based kinase inhibitors can provide insights. Modifications to the pyrazole (B372694) core, the oxolane ring, and the hydroxyl group at the 4-position of the pyrazole would be expected to significantly influence biological activity.

The hydroxyl group at the C4 position of the pyrazole is a potential hydrogen bond donor and acceptor, which could be critical for anchoring the molecule within the kinase active site. Esterification or etherification of this group would probe the necessity of this hydrogen bonding capability for biological activity.

Table 1: Postulated Impact of Substituent Modifications

Position of ModificationType of ModificationPotential Impact on Biological Activity
Pyrazole N1-substituent (oxolan-3-yl)- Varying ring size (e.g., oxetanyl, pyrrolidinyl)- Introducing substituents on the oxolane ring- Alteration of kinase selectivity and potency- Modification of solubility and metabolic stability
Pyrazole C4-position (-OH)- Esterification- Etherification- Replacement with other functional groups (e.g., -NH2, -SH)- Probing the importance of hydrogen bonding interactions- Potential changes in potency and off-target effects
Pyrazole Ring- Substitution at other available positions (C3, C5)- Fine-tuning of electronic properties and steric interactions- Potential to improve selectivity and reduce off-target binding

Stereochemical Influence on Activity

The this compound molecule contains a chiral center at the 3-position of the oxolane ring. Therefore, it exists as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of a molecule can have a profound impact on its biological activity, as the three-dimensional arrangement of atoms dictates how it interacts with its biological target. It is highly probable that one enantiomer exhibits greater potency and/or selectivity than the other. This is a common observation for chiral drugs, where the biological target, being chiral itself, preferentially binds to one enantiomer. Differentiating the activity of the individual enantiomers would be a critical step in the pre-clinical development of this compound.

In Vivo Efficacy Studies in Pre-clinical Animal Models

Specific in vivo efficacy studies for this compound in pre-clinical animal models have not been reported in the available literature. However, based on the general activity of pyrazole derivatives as kinase inhibitors, it would be anticipated that this compound would be evaluated in animal models of diseases where kinase signaling is dysregulated, such as various cancers or inflammatory conditions. The choice of animal model would be directed by the specific kinase target(s) of the compound, which are yet to be fully elucidated.

Pharmacodynamic (PD) Biomarkers in Pre-clinical Models

Pharmacodynamic biomarkers are crucial for demonstrating that a drug is engaging its target and eliciting a biological response in vivo. For a kinase inhibitor like this compound, a key PD biomarker would be the inhibition of phosphorylation of the direct downstream substrate of the target kinase. This can be assessed in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells) from treated animals.

Table 2: Potential Pharmacodynamic Biomarkers

Biomarker TypeMeasurementTissue/FluidPurpose
Target Engagement- Inhibition of substrate phosphorylation (e.g., via Western blot, ELISA, or immunohistochemistry)- Tumor tissue- Surrogate tissues (e.g., blood cells)- To confirm the compound is hitting its intended kinase target in vivo.
Downstream Pathway Modulation- Changes in the expression of genes regulated by the target kinase pathway (e.g., via qPCR or RNA-seq)- Measurement of downstream signaling proteins- Tumor tissue- Surrogate tissues- To assess the functional consequence of target inhibition.
Anti-tumor Activity- Tumor growth inhibition- Induction of apoptosis (e.g., cleaved caspase-3 staining)- Tumor tissue- To correlate target engagement with therapeutic efficacy.

Pre-clinical Pharmacokinetics (PK) in Animal Models (Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic profile of this compound would need to be thoroughly characterized in pre-clinical species (e.g., mouse, rat, dog) to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The oxolane moiety is likely intended to improve aqueous solubility and other drug-like properties.

Key pharmacokinetic parameters that would be determined include:

Absorption: Bioavailability after oral administration.

Distribution: Volume of distribution and tissue penetration.

Metabolism: Identification of major metabolic pathways and metabolites. The pyrazole and oxolane rings could be subject to oxidation, while the hydroxyl group could undergo glucuronidation or sulfation.

Excretion: The primary routes of elimination from the body (e.g., renal, fecal).

These studies are fundamental to establishing a dosing regimen for further in vivo efficacy and toxicology studies.

Relationship between PK/PD in Pre-clinical Models

Establishing a clear relationship between the pharmacokinetic profile (drug exposure) and the pharmacodynamic effects (target modulation and biological response) is a cornerstone of pre-clinical drug development. For this compound, PK/PD modeling would be employed to correlate the concentration of the compound in plasma and/or tumor tissue over time with the extent and duration of target kinase inhibition.

This analysis helps to:

Determine the minimum effective concentration required at the target site.

Optimize the dosing schedule (e.g., once daily, twice daily) to maintain target engagement above a therapeutic threshold.

Provide a rationale for dose selection in subsequent clinical trials.

A robust pre-clinical PK/PD relationship is essential for increasing the probability of success in clinical development.

Emerging Applications and Interdisciplinary Research of 1 Oxolan 3 Yl 1h Pyrazol 4 Ol

Role as a Chemical Probe in Biological Systems

Currently, there is no available scientific literature that describes the application of 1-(oxolan-3-yl)-1H-pyrazol-4-ol as a chemical probe in biological systems. While pyrazole (B372694) derivatives are recognized for their diverse biological activities and have been explored as scaffolds for various therapeutic agents, the specific utility of this compound as a tool for biological investigation has not been documented in published research.

Potential in Materials Science or Catalyst Development

The exploration of this compound within the fields of materials science and catalyst development is an area that remains undeveloped. Searches of scientific databases and patent literature did not reveal any studies where this compound has been investigated for its potential contributions to the creation of new materials or as a component in catalytic processes. The unique structural combination of the oxolane and pyrazol-4-ol moieties suggests theoretical potential, but this has not been substantiated by practical research findings.

Advanced Drug Delivery System Research Incorporating this compound (focused on methodology)

There is a notable absence of research on the incorporation of this compound into advanced drug delivery systems. Methodological studies detailing its use as a carrier, linker, or active pharmaceutical ingredient within such systems are not present in the current body of scientific literature. Consequently, no data tables or detailed research findings on its application in drug delivery methodologies can be provided.

Future Directions and Research Gaps in the Study of 1 Oxolan 3 Yl 1h Pyrazol 4 Ol

Unexplored Synthetic Routes and Derivatization Opportunities

The synthesis of functionalized pyrazoles is a well-established field, however, specific methodologies for the efficient and scalable production of 1-(oxolan-3-yl)-1H-pyrazol-4-ol are not extensively documented. Future research should focus on developing novel synthetic strategies that offer high yields, regioselectivity, and stereocontrol, particularly concerning the attachment of the oxolanyl moiety.

Unexplored Synthetic Routes:

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to improved safety, scalability, and product purity.

Enzymatic and Photocatalytic Methods: The exploration of greener synthetic approaches, such as enzymatic catalysis or photocatalysis, could offer milder reaction conditions and enhanced selectivity. researchgate.net

Derivatization Opportunities:

The structure of this compound offers several sites for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Position for DerivatizationPotential ModificationsRationale for Modification
N1-substituent (Oxolane Ring) Introduction of various substituents on the oxolane ring.To modulate pharmacokinetic properties such as solubility and metabolic stability.
C3-position Introduction of aryl, alkyl, or heterocyclic groups.To explore interactions with different biological targets and enhance potency.
C5-position Functionalization with various groups.To investigate the impact on target binding and selectivity.
C4-hydroxyl Group Esterification, etherification, or replacement with other functional groups.To probe the role of the hydroxyl group in target engagement and to create prodrugs.

Identification of Novel Biological Targets and Mechanistic Insights

While pyrazole (B372694) derivatives are known to interact with a wide range of biological targets, the specific targets of this compound have yet to be fully elucidated. Identifying these targets and understanding the underlying mechanisms of action are crucial for its development as a therapeutic agent.

Potential Biological Targets:

Based on the activities of other pyrazole-containing compounds, potential targets for this compound and its derivatives could include:

Kinases: Many pyrazole derivatives are potent kinase inhibitors, playing a role in cancer and inflammatory diseases. nih.gov

G-protein coupled receptors (GPCRs): The pyrazole scaffold is present in drugs targeting various GPCRs.

Enzymes: Inhibition of enzymes such as cyclooxygenases (COX) and others involved in inflammatory pathways is a known activity of pyrazoles. nih.gov

Ion Channels: Modulation of ion channel activity is another potential therapeutic application.

Mechanistic Studies:

Future research should employ a range of techniques to unravel the mechanism of action, including:

Target-based screening: Testing the compound against panels of known biological targets.

Phenotypic screening: Observing the effects of the compound on cellular models of disease to identify novel mechanisms.

Omics technologies: Utilizing genomics, proteomics, and metabolomics to understand the broader biological effects of the compound.

Development of Advanced Computational Models and Machine Learning Integration

Computational chemistry and machine learning are powerful tools that can accelerate the drug discovery process for this compound and its derivatives. eurasianjournals.comresearchgate.net

Advanced Computational Models:

Molecular Docking and Dynamics: These techniques can be used to predict the binding modes of the compound with potential biological targets and to understand the dynamics of these interactions. researchgate.net

Quantum Mechanical Calculations: These methods can provide insights into the electronic properties of the molecule, aiding in the design of derivatives with improved activity.

Pharmacophore Modeling: This approach can be used to identify the key structural features required for biological activity, guiding the design of new compounds. mdpi.com

Machine Learning Integration:

Quantitative Structure-Activity Relationship (QSAR): Machine learning algorithms can be used to build QSAR models that predict the biological activity of new derivatives based on their chemical structure. oxfordglobal.com

Predictive Toxicology: AI models can be trained to predict potential toxicities, helping to prioritize compounds with better safety profiles for further development.

Generative Models: These models can be used to design novel pyrazole derivatives with desired properties, expanding the chemical space for exploration.

Integration with High-Throughput Screening Technologies for Derivative Discovery

HTS Strategies:

Target-based HTS: Screening libraries of derivatives against specific biological targets identified through earlier research.

Phenotypic HTS: Utilizing cell-based assays to screen for compounds that produce a desired phenotypic change, which can uncover novel mechanisms of action.

High-Content Screening (HCS): Employing automated microscopy and image analysis to gather multiparametric data on the effects of compounds on cells, providing a more detailed understanding of their biological activity.

The integration of artificial intelligence with HTS can further enhance the efficiency of this process by prioritizing compounds for screening and analyzing the vast amounts of data generated. thelifescience.orgarxiv.orgresearchgate.netchemrxiv.org

Q & A

Q. What are the common synthetic routes for 1-(oxolan-3-yl)-1H-pyrazol-4-ol?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, a widely used method for pyrazole derivatives. For example:

  • Route 1: Reacting 4-bromo-1-(oxolan-3-yl)-1H-pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF, yielding ~67% .
  • Route 2: Using 4-pyrazoleboronic acid pinacol ester as a starting material under similar coupling conditions .

Key Considerations:

  • Optimize reaction temperature (typically 80–100°C) and solvent polarity to enhance yield.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • ¹H NMR: Aromatic protons in pyrazole derivatives typically appear between δ 7.4–9.3 ppm. For example, in 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol, the OH group resonates at δ 6.00 ppm, while methoxy substituents show upfield shifts (δ ~2.32 ppm) .
  • HRMS: Confirm molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error) .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., THF) .
  • Waste Disposal: Segregate organic waste and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity and spectral properties of this compound derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or chloro substituents on the phenyl ring cause downfield shifts in ¹H NMR (δ 7.4–9.3 ppm) due to deshielding .
  • Electron-Donating Groups (EDGs): Methoxy groups induce upfield shifts (δ ~2.32 ppm) .
  • Reactivity Impact: EWGs enhance electrophilicity at the pyrazole C4 position, facilitating nucleophilic substitution reactions.

Q. Table 1: Substituent Effects on ¹H NMR Shifts

SubstituentPositionδ (ppm)Environment
4-Methoxy52.32Methoxy proton
2,4-Dinitrophenyl19.27Aromatic protons

Q. What methodologies are used to analyze the crystal structure of this compound derivatives?

Methodological Answer:

  • X-Ray Crystallography: Resolve bond lengths (e.g., C–C: 1.37–1.45 Å) and hydrogen-bonding networks using programs like WinGX or OLEX2 .
  • Validation: Apply the Cambridge Structural Database (CSD) to compare bond angles and torsional parameters .
  • Example: In 1-(4-chlorophenyl)-4-(2-furoyl)-3-phenyl-1H-pyrazol-5-ol, the pyrazole ring adopts a planar conformation with intramolecular O–H···N hydrogen bonds .

Q. How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to target proteins (e.g., MAP3K12 kinase). For example, 2-[[1-Cyclopentyl-5-(oxolan-3-yl)pyrazol-3-yl]amino]pyridine-4-carbonitrile shows IC₅₀ = 698 nM due to hydrophobic interactions with the kinase active site .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

Q. What structure-activity relationships (SAR) are observed in kinase inhibition studies involving this compound?

Methodological Answer:

  • Core Structure: The pyrazole-oxolane scaffold enhances binding to ATP pockets in kinases.
  • Substituent Effects:
    • Oxolane Ring: 3-Substitution improves solubility and reduces steric hindrance .
    • Pyrazole C3 Position: Electron-deficient groups (e.g., cyano) increase potency by stabilizing π-π stacking .

Q. Table 2: SAR of Selected Derivatives

CompoundTarget KinaseIC₅₀/Ki (nM)Key Feature
2-[[1-Cyclopentyl-5-(oxolan-3-yl)pyrazol-3-yl]amino]pyridine-4-carbonitrileMAP3K12698 (IC₅₀)Oxolane substitution
4-[3-(6-Chloro-2-oxoquinolin-3-yl)pyrazol-1-yl]butanoic acidCDK225 (Ki)Chloro-quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(oxolan-3-yl)-1H-pyrazol-4-ol
Reactant of Route 2
1-(oxolan-3-yl)-1H-pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.